Home > Products > Screening Compounds P7191 > TRANS-3HYDROXYMETHYLNICOTINE
TRANS-3HYDROXYMETHYLNICOTINE - 33224-02-1

TRANS-3HYDROXYMETHYLNICOTINE

Catalog Number: EVT-3262750
CAS Number: 33224-02-1
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)benzoxazole Borane Complex Derivatives

  • Compound Description: This group encompasses a series of derivatives where a benzoxazole ring replaces the pyridine ring in (1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol. Additionally, these derivatives feature a borane complex attached to the nitrogen atom of the tetrahydropyridine ring. These compounds were synthesized as potential pharmacologically active agents. []

2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)benzimidazoles

  • Compound Description: Similar to the previous group, these compounds feature a benzimidazole ring in place of the pyridine ring found in (1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol. []

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine (1)

  • Compound Description: This compound serves as a key intermediate in synthesizing premafloxacin [], an antibiotic.

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine (A443654)

  • Compound Description: A443654 is a novel AKT inhibitor demonstrating proapoptotic activity and chemosensitizing effects in T-cell acute lymphoblastic leukemia [].
Source and Classification

Trans-3-hydroxymethylnicotine is derived from the metabolism of nicotine, specifically through the action of cytochrome P450 enzymes. It is categorized under nicotine and related compounds, which are significant in pharmacology and toxicology studies. The compound has been identified as a product of nicotine metabolism, highlighting its relevance in understanding nicotine's effects and its biochemical pathways in the human body .

Synthesis Analysis

The synthesis of trans-3-hydroxymethylnicotine can be achieved through various methods, often involving the modification of nicotine or its derivatives. One common approach involves:

  1. Starting Material: Nicotine or cotinine.
  2. Enzymatic Reaction: Utilizing cytochrome P450 enzymes to facilitate hydroxylation reactions.
  3. Reaction Conditions: Typically requires controlled temperatures and pH levels to optimize enzyme activity.
  4. Purification: The product is usually purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 95% .
Molecular Structure Analysis

The molecular structure of trans-3-hydroxymethylnicotine features a pyridine ring system linked to a pyrrolidine structure. The specific arrangement includes:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Pyrrolidine Ring: A five-membered ring containing one nitrogen atom.
  • Hydroxymethyl Group: An alcohol functional group (-OH) attached to the carbon chain.

The structural representation can be denoted by its SMILES notation: CN1[C@@H](CC(O)C1=O)C1=CN=CC=C1, which reflects the stereochemistry and connectivity of atoms within the molecule .

Chemical Reactions Analysis

Trans-3-hydroxymethylnicotine participates in several chemical reactions, primarily related to its role as a metabolite. Key reactions include:

  • Oxidation: Can undergo further oxidation to form more polar metabolites, which may enhance solubility and facilitate excretion.
  • Glucuronidation: This process involves conjugation with glucuronic acid, making it more hydrophilic and easier to eliminate from the body.

These reactions are crucial for understanding the pharmacokinetics of nicotine and its metabolites, influencing their biological activity and elimination pathways .

Mechanism of Action

The mechanism of action for trans-3-hydroxymethylnicotine primarily revolves around its role as a metabolite of nicotine. It is believed to exert effects on nicotinic acetylcholine receptors, similar to nicotine, albeit with different potency and efficacy.

This mechanism underscores its significance in studies related to addiction, withdrawal symptoms, and the pharmacological effects of tobacco products .

Physical and Chemical Properties Analysis

Trans-3-hydroxymethylnicotine exhibits several notable physical and chemical properties:

  • Molecular Weight: 192.26 g/mol
  • Melting Point: Not explicitly stated but expected to be similar to other nicotine derivatives.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Sensitive to light and air; should be stored under inert conditions at low temperatures.

These properties are essential for laboratory handling and applications in research settings .

Applications

Trans-3-hydroxymethylnicotine has several scientific applications:

The compound's relevance extends into various fields including pharmacology, toxicology, and public health research, emphasizing its importance in understanding smoking-related health issues .

Metabolic Pathways and Enzymology of Nicotine Derivatives

Biotransformation Cascade from Nicotine to trans-3'-Hydroxycotinine

trans-3'-Hydroxymethylnicotine (3-Hydroxymethylnicotine) is a chiral alkaloid (C₁₁H₁₆N₂O, MW 192.26 g/mol) structurally characterized by a hydroxymethyl group at the 3'-position of the pyridine ring [1] [10]. It serves as a metabolic precursor in the nicotine degradation pathway. Nicotine undergoes sequential oxidation primarily catalyzed by hepatic cytochrome P450 2A6 (CYP2A6), first forming cotinine (5'-oxonicotine), which is further hydroxylated to yield trans-3'-hydroxycotinine (3HC) [2] [8]. This conversion represents the dominant metabolic flux in humans, accounting for 30–50% of nicotine clearance [4] [8]. The trans stereochemistry is critical for substrate recognition by phase II enzymes. 3HC subsequently undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), forming either O-glucuronide (3HC-O-Gluc) or N-glucuronide (3HC-N-Gluc) conjugates [2] [3].

Table 1: Key Metabolic Intermediates in Nicotine Biotransformation

CompoundCAS Registry NumberMolecular FormulaRole in Pathway
Nicotine54-11-5C₁₀H₁₄N₂Parent compound
Cotinine486-56-6C₁₀H₁₂N₂OPrimary oxidative metabolite
trans-3'-Hydroxycotinine33224-02-1C₁₀H₁₂N₂O₂Major circulating metabolite
3HC-O-GlucuronideN/AC₁₆H₂₀N₂O₈Phase II excretion product
3HC-N-GlucuronideN/AC₁₆H₂₀N₂O₈Minor microsomal metabolite

Cytochrome P450 2A6 Catalytic Mechanisms in 3HC Formation

CYP2A6 mediates the stereoselective 3'-hydroxylation of cotinine through a mechanism involving: (1) substrate coordination to the heme iron, (2) NADPH-dependent reduction of molecular oxygen, and (3) insertion of a hydroxyl group at the 3'-carbon with strict trans stereospecificity [8]. Kinetic studies demonstrate CYP2A6 exhibits high affinity for cotinine (Kₘ ≈ 1–5 µM), enabling efficient 3HC generation even at low substrate concentrations [4]. The enzymatic activity is quantifiable via the salivary 3HC/cotinine ratio (NMR), which shows minimal diurnal variation (within-subject CV ≈ 26%) and serves as a robust in vivo biomarker for CYP2A6 activity [8]. Genetic polymorphisms (e.g., CYP2A6 reduced-function alleles) directly modulate catalytic efficiency, explaining interindividual differences in nicotine clearance rates [4] [8].

UDP-Glucuronosyltransferase (UGT) Isozyme Specificity in 3HC Conjugation

Human liver microsomes convert 3HC into two distinct glucuronides:

  • O-glucuronidation: Dominant pathway in vivo, forming the thermodynamically favored 3HC-O-Gluc. Screening of recombinant UGT isoforms identifies UGT2B17 as the primary catalyst (Kₘ = 8.3 mM, Vₘₐₓ = 15.2 pmol/min/mg), exhibiting 4-fold higher affinity than UGT2B7 (Kₘ = 31 mM) and UGT1A9 (Kₘ = 35 mM) [3]. UGT2B17 deletion genotypes (2/2) reduce hepatic 3HC-O-glucuronidation activity by 3.1-fold compared to wild-type [3].
  • N-glucuronidation: Minor pathway in vitro, undetectable in human urine. UGT2B10 demonstrates high activity (Kₘ = 13 mM), surpassing UGT1A4 (Kₘ = 57 mM) [3]. The UGT2B10 Asp67Tyr polymorphism reduces 3HC-N-Gluc formation by 91% in homozygous carriers [3] [4].

Inhibition profiles confirm enzyme specificity: 3HC-O-glucuronidation is suppressed by propofol (UGT1A9 inhibitor, IC₅₀ = 296 µM) and androstanediol (UGT2B15 inhibitor, IC₅₀ = 169 µM), while 3HC-N-glucuronidation is inhibited by imipramine (UGT1A4 substrate, IC₅₀ = 55 µM) [2].

Table 2: Kinetic Parameters of UGT Isoforms Catalyzing 3HC Glucuronidation

UGT IsoformConjugation TypeKₘ (mM)Vₘₐₓ (pmol/min/mg)Primary Genetic Variants Affecting Activity
UGT2B17O-glucuronidation8.315.2Whole-gene deletion (*2 allele)
UGT2B7O-glucuronidation31.010.5None major reported
UGT1A9O-glucuronidation35.00.69UGT1A9*3 (T>C)
UGT2B10N-glucuronidation13.04.8Asp67Tyr (*2 allele)
UGT1A4N-glucuronidation57.01.2UGT1A4*2 (P24T), *3 (L48V)

Interindividual Variability in Phase I and Phase II Metabolic Flux

Functional polymorphisms in CYP2A6 and UGT genes create substantial population heterogeneity in 3HC disposition:

  • CYP2A6 activity varies >20-fold among individuals, directly impacting 3HC generation rates [4] [8]. Slow metabolizers exhibit reduced plasma NMR (3HC/cotinine ratio), reflecting diminished CYP2A6 catalytic capacity [8].
  • UGT2B17 deletion genotypes (2/2) reduce hepatic 3HC-O-glucuronidation velocity by 68% compared to wild-type, but do not significantly alter urinary NMR [3] [4]. This discordance arises because NMR reflects formation (CYP2A6 activity) rather than elimination (UGT activity) of 3HC [4].
  • UGT2B10 Asp67Tyr reduces 3HC-N-glucuronidation by 39% (1/2) and 91% (2/2), though this pathway is pharmacologically minor in vivo [3].

Notably, UGT activity variation does not alter total nicotine clearance, as CYP2A6 remains the rate-limiting step [4] [8].

Comparative Metabolic Profiling Across Human Populations

Ethnic differences in allele frequencies drive population-specific 3HC metabolism:

  • UGT2B17 deletion: Frequencies are 28–35% in Europeans, <10% in Africans, and >90% in East Asians [3]. Despite this, urinary 3HC-O-Gluc excretion shows minimal ethnic variation due to compensatory glucuronidation by UGT2B7 [4].
  • CYP2A6 reduced-function alleles: CYP2A64 (gene deletion) occurs in 15–20% of East Asians versus <1% of Europeans, resulting in 30% lower mean NMR [8].
  • UGT2B10*2 (Asp67Tyr): Highest frequency in African Americans (∼40%), explaining reduced 3HC-N-Gluc formation in this population [4].

Population pharmacokinetic studies confirm that NMR remains predictive of nicotine clearance across ethnic groups despite UGT variability, as CYP2A6 activity is the primary determinant [4] [8].

Properties

CAS Number

33224-02-1

Product Name

TRANS-3HYDROXYMETHYLNICOTINE

IUPAC Name

(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanol

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3

InChI Key

JJGXQIZRJPRSOS-UHFFFAOYSA-N

SMILES

CN1CCC(C1C2=CN=CC=C2)CO

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.